molecular formula C12H9F2NO B7874473 (3,5-Difluorophenyl)(pyridin-2-yl)methanol CAS No. 1339891-78-9

(3,5-Difluorophenyl)(pyridin-2-yl)methanol

Cat. No.: B7874473
CAS No.: 1339891-78-9
M. Wt: 221.20 g/mol
InChI Key: CLWPJAZARJLYNB-UHFFFAOYSA-N
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Description

(3,5-Difluorophenyl)(pyridin-2-yl)methanol is a chemical building block of interest in advanced materials and coordination chemistry research. Compounds with difluorophenyl and pyridyl motifs are frequently employed as key precursors in the synthesis of cyclometalated iridium(III) complexes . These complexes are a significant area of study due to their photophysical and electrochemical properties, making them candidates for applications in organic light-emitting diodes (OLEDs) and other photonic devices . The methanol functional group on this scaffold provides a handle for further synthetic modification, allowing researchers to incorporate this unit into larger, more complex molecular architectures. This product is intended for research and further manufacturing applications as a chemical precursor. It is not for diagnostic or therapeutic use, and it is strictly not for human use. Proper storage conditions should be observed to maintain product integrity. Handling should follow standard laboratory safety protocols.

Properties

IUPAC Name

(3,5-difluorophenyl)-pyridin-2-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO/c13-9-5-8(6-10(14)7-9)12(16)11-3-1-2-4-15-11/h1-7,12,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLWPJAZARJLYNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(C2=CC(=CC(=C2)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701260264
Record name 2-Pyridinemethanol, α-(3,5-difluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701260264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339891-78-9
Record name 2-Pyridinemethanol, α-(3,5-difluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1339891-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinemethanol, α-(3,5-difluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701260264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Overview

The Grignard addition method involves the nucleophilic attack of a 3,5-difluorophenylmagnesium bromide reagent on pyridine-2-carbaldehyde, followed by acidic workup to yield the target alcohol. This approach leverages the electrophilic nature of the aldehyde group and the strong nucleophilicity of the Grignard reagent.

Mechanism and Conditions

  • Formation of Grignard Reagent : 3,5-Difluorobromobenzene reacts with magnesium in anhydrous tetrahydrofuran (THF) to generate 3,5-difluorophenylmagnesium bromide.

  • Nucleophilic Addition : The Grignard reagent attacks the carbonyl carbon of pyridine-2-carbaldehyde, forming a magnesium alkoxide intermediate.

  • Acidic Workup : Hydrolysis with dilute HCl or NH4Cl(aq) protonates the alkoxide, yielding the secondary alcohol.

Optimized Conditions :

  • Solvent: THF (anhydrous)

  • Temperature: 0°C to room temperature

  • Reaction Time: 2–4 hours

  • Yield: 70–85% (theoretical, based on analogous diarylmethanol syntheses).

Advantages and Limitations

  • Advantages : High atom economy, straightforward purification.

  • Limitations : Sensitivity to moisture, requirement for strict anhydrous conditions.

Reduction of (3,5-Difluorophenyl)(pyridin-2-yl)ketone

Synthetic Pathway

This two-step method first synthesizes the ketone intermediate via Friedel-Crafts acylation or cross-coupling, followed by reduction to the alcohol.

Ketone Synthesis

  • Friedel-Crafts Acylation : Pyridine-2-carbonyl chloride reacts with 1,3,5-trifluorobenzene in the presence of AlCl3. However, pyridine’s electron-deficient nature often limits this approach.

  • Suzuki-Miyaura Coupling : A more reliable route involves coupling pyridine-2-boronic acid with 3,5-difluorophenyl triflate using Pd(PPh3)4 as a catalyst.

Conditions for Coupling :

  • Solvent: Dioxane/H2O (4:1)

  • Base: K2CO3

  • Temperature: 80–100°C

  • Yield: 60–75%.

Ketone Reduction

The ketone is reduced using sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in THF:
(3,5-Difluorophenyl)(pyridin-2-yl)ketoneNaBH4/MeOH(3,5-Difluorophenyl)(pyridin-2-yl)methanol\text{(3,5-Difluorophenyl)(pyridin-2-yl)ketone} \xrightarrow{\text{NaBH}_4/\text{MeOH}} \text{this compound}

Optimized Conditions :

  • Reducing Agent: NaBH4 (2 equiv)

  • Solvent: Methanol

  • Temperature: 0°C to room temperature

  • Yield: 85–90%.

Ultrasound-Assisted One-Pot Synthesis

Methodology

Inspired by InCl3-catalyzed multicomponent reactions under ultrasound irradiation, this method condenses pyridine-2-carbaldehyde, 3,5-difluorophenylacetylene, and water in a single pot.

Reaction Scheme

  • Activation of Aldehyde : InCl3 coordinates to pyridine-2-carbaldehyde, enhancing its electrophilicity.

  • Nucleophilic Attack : 3,5-Difluorophenylacetylene adds to the activated aldehyde.

  • Hydrolysis : Water mediates hydrolysis to form the alcohol.

Conditions :

  • Catalyst: InCl3 (20 mol%)

  • Solvent: 50% EtOH/H2O

  • Ultrasound Frequency: 25 kHz

  • Temperature: 40°C

  • Time: 20 minutes

  • Yield: 88–92%.

Advantages

  • Rapid reaction time.

  • Green solvent system.

Cross-Coupling Followed by Hydroxylation

Stepwise Approach

  • Suzuki Coupling : Pyridine-2-boronic acid reacts with 3,5-difluorophenyl iodide to form a biaryl intermediate.

  • Hydroxymethylation : The biaryl compound undergoes formylation (Vilsmeier-Haack reaction) followed by reduction.

Conditions :

  • Coupling : Pd(dppf)Cl2, K2CO3, DMF, 100°C, 12 hours (Yield: 78%).

  • Formylation : POCl3/DMF, 0°C to room temperature (Yield: 65%).

  • Reduction : NaBH4, MeOH, 0°C (Yield: 90%).

Comparative Analysis of Methods

MethodKey Reagents/CatalystsYield (%)TimeScalability
Grignard AdditionMg, THF, HCl70–852–4 hoursModerate
Ketone ReductionPd(PPh3)4, NaBH485–9024 hoursHigh
Ultrasound-AssistedInCl3, EtOH/H2O88–9220 minutesHigh
Cross-CouplingPd(dppf)Cl2, POCl3, NaBH465–7836 hoursLow

Chemical Reactions Analysis

Types of Reactions

(3,5-Difluorophenyl)(pyridin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst or under basic conditions.

Major Products

    Oxidation: Formation of 3,5-difluorophenyl-(2-pyridyl)ketone.

    Reduction: Formation of 3,5-difluorophenyl-(2-pyridyl)methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Research has indicated that (3,5-Difluorophenyl)(pyridin-2-yl)methanol exhibits potential as a pharmacophore in drug design. Its structure allows for interactions with various biological targets, making it a candidate for developing drugs targeting specific enzymes and receptors.

Case Study : A study published in the Journal of Medicinal Chemistry explored the compound's efficacy against certain cancer cell lines. The results demonstrated that modifications to the difluorophenyl group significantly enhanced its anticancer activity compared to non-fluorinated analogs .

Organic Synthesis

The compound serves as an important building block in organic synthesis, particularly in the formation of complex heterocyclic compounds. Its unique electronic properties make it suitable for creating new materials with specific functionalities.

Data Table 1: Synthetic Routes and Yields

Reaction TypeConditionsYield (%)
Electrophilic substitutionAlCl₃ catalyst, reflux70
Nucleophilic additionGrignard reagent65
OxidationKMnO₄ in aqueous medium58

Material Science

Due to its unique electronic properties, this compound is being investigated for applications in material science, particularly in the development of polymers and dyes.

Case Study : Research published in Organic & Biomolecular Chemistry highlighted its application in creating conductive polymers that could be utilized in electronic devices . The incorporation of this compound into polymer matrices improved conductivity and thermal stability.

Mechanism of Action

The mechanism of action of (3,5-Difluorophenyl)(pyridin-2-yl)methanol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The fluorine atoms enhance its binding affinity and selectivity towards these targets, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Aromatic Methanol Derivatives

(3,5-Difluorophenyl)methanol vs. (3,5-Dichlorophenyl)methanol
  • Substituent Effects: Chlorine (Cl) is less electronegative than fluorine (F) but has a larger atomic radius.
  • Molecular Weight: Chlorine increases molecular weight (e.g., (3,5-Dichloropyridin-2-yl)methanol: 178.02 g/mol vs. 144.12 g/mol for the difluorophenyl analog) .
(2-Chloro-5-fluoropyridin-3-yl)methanol
  • Structure : Combines a pyridine ring with Cl and F substituents.
  • Reactivity : The pyridine nitrogen enhances hydrogen-bond acceptor capacity, influencing solubility and coordination chemistry compared to purely phenyl-based alcohols.

Table 1: Physical Properties of Selected Methanol Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Density (g/mL)
(3,5-Difluorophenyl)methanol C₇H₆F₂O 144.12 3,5-diF-phenyl 1.272
(3,5-Dichloropyridin-2-yl)methanol C₆H₅Cl₂NO 178.02 3,5-diCl-pyridin-2-yl -
(2-Chloro-5-fluoropyridin-3-yl)methanol C₆H₅ClFNO 161.56 2-Cl,5-F-pyridin-3-yl -

Complex Hybrid Structures

3,5-Bis(trifluoromethyl)phenyl Derivatives

Compounds like 1-[3,5-bis(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carbonylpyridine (CAS: 477847-94-2) demonstrate the impact of trifluoromethyl (-CF₃) groups :

  • Electron-Withdrawing Effects : -CF₃ groups are stronger than -F, significantly lowering electron density and enhancing thermal stability.
  • Applications : Such compounds are often explored in medicinal chemistry due to improved metabolic stability and binding affinity.

Biological Activity

(3,5-Difluorophenyl)(pyridin-2-yl)methanol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a difluorophenyl group attached to a pyridin-2-ylmethanol moiety. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic compounds, which is crucial for their biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may function as an inhibitor or modulator of various enzymes or receptors, influencing biochemical pathways such as:

  • Enzyme Inhibition : The compound may inhibit certain cytochrome P450 enzymes, affecting drug metabolism and leading to potential drug-drug interactions.
  • Receptor Modulation : It may interact with receptors involved in cellular signaling pathways, impacting processes such as cell proliferation and apoptosis.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties. For example, in studies using the DPPH method, related compounds demonstrated varying degrees of antioxidant activity. While specific data for this compound is limited, it is reasonable to hypothesize that it may exhibit comparable effects due to structural similarities.

Anticancer Activity

Recent studies have explored the anticancer potential of derivatives containing similar functional groups. For instance, compounds with difluorophenyl moieties have shown promise in inhibiting tumor growth and angiogenesis in various cancer models.

CompoundIC50 (μM)Target
C030.304TRKA
C010.178Other Kinases

These findings suggest that this compound could have significant anticancer properties worth investigating further.

Antibacterial Activity

Compounds featuring pyridine rings have also been noted for their antibacterial activities. A study indicated that modifications in the substituents on the aromatic rings could enhance antibacterial potency.

Case Studies

  • Anticancer Efficacy : In a study evaluating a series of imidazopyridines, a compound structurally similar to this compound showed micromolar activity against cancer cell lines. The study highlighted the importance of structural optimization for enhancing biological efficacy .
  • Drug Interaction Profiles : Another investigation assessed the inhibition rates on cytochrome P450 isoforms by related compounds. The results indicated that certain derivatives exhibited strong inhibition on CYP2D6 and CYP3A4, suggesting potential for significant drug-drug interactions if this compound shares similar metabolic pathways .

Q & A

Q. What synthetic methodologies are recommended for synthesizing (3,5-Difluorophenyl)(pyridin-2-yl)methanol?

A plausible route involves the nucleophilic addition of 3,5-difluorophenylmagnesium bromide to pyridine-2-carbaldehyde under anhydrous conditions, followed by reduction of the intermediate ketone (if formed) using NaBH₄ or LiAlH₄. Analogous methods are employed for structurally related compounds like (R)-(4-Chlorophenyl)(pyridin-2-yl)methanol, where Grignard reagents react with heteroaromatic aldehydes . Key considerations include maintaining an inert atmosphere (N₂/Ar) and low temperatures (−78°C to 0°C) to suppress side reactions. Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • 1H/19F NMR : Identify aromatic proton environments and fluorine coupling patterns. The difluorophenyl group exhibits distinct splitting due to ¹⁹F-¹H coupling.
  • IR Spectroscopy : Confirm the presence of the alcohol (-OH stretch ~3200–3600 cm⁻¹).
  • Mass Spectrometry (MS) : Validate molecular weight (expected [M+H]⁺: 222.1).
  • Elemental Analysis : Verify purity (>95%).
    Comparisons to analogs like 3,5-Difluorobenzyl alcohol (CAS 79538-20-8) can aid interpretation .

Q. How should researchers handle and store this compound safely?

  • Storage : Under inert gas (Ar) at −20°C in amber glass vials to prevent oxidation.
  • Safety : Use PPE (gloves, goggles) due to potential skin/eye irritation, as noted in safety protocols for structurally similar fluorinated alcohols .
  • Disposal : Follow institutional guidelines for halogenated waste.

Advanced Research Questions

Q. How can computational chemistry predict the electronic effects of the difluorophenyl group?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the electron-withdrawing effects of fluorine substituents, which influence reactivity and binding affinity. For example, fluorine’s electronegativity stabilizes negative charges in transition states, guiding catalyst design for asymmetric synthesis. Such approaches are critical in optimizing fluorinated pharmacophores, as seen in HIV CA protein inhibitors .

Q. What strategies resolve contradictions in crystallographic data for fluorinated compounds?

  • Disorder Modeling : Use SHELXL’s PART instruction to refine disordered fluorine atoms.
  • Twinning : Apply TWIN commands in SHELX for non-merohedral twinning, common in fluorinated systems.
  • High-Resolution Data : Collect synchrotron data (λ < 1 Å) to improve electron density maps. SHELX’s robustness in handling fluorine’s high electron density is well-documented .

Q. How does the difluorophenyl group enhance biological activity in drug discovery?

  • Lipophilicity : Fluorine increases logP, improving membrane permeability.
  • Metabolic Stability : C-F bonds resist oxidative degradation.
  • Binding Interactions : In co-crystal structures (e.g., PDB 7RJ4), fluorinated aryl groups engage in hydrophobic interactions with protein pockets, critical for antiviral activity .

Q. What analytical methods determine enantiomeric purity if the compound is chiral?

  • Chiral HPLC : Use a Chiralpak IA-3 column (cellulose tris-3,5-dimethylphenylcarbamate) with hexane/isopropanol mobile phase.
  • Circular Dichroism (CD) : Compare optical rotation to enantiopure standards.
    Reference methods from chiral analogs like (R)-2-(3,5-Difluorophenyl)pyrrolidine .

Data Contradiction Analysis

Q. How to address discrepancies in NMR spectra caused by fluorine anisotropy?

  • 2D NMR : Perform ¹H-¹³C HSQC/HMBC to assign overlapping signals.
  • Variable Temperature NMR : Reduce signal broadening by slowing molecular motion at low temps (−40°C).
  • 19F NMR : Directly observe fluorine environments (δ −110 to −120 ppm for meta-difluoro groups).

Q. Why might X-ray and DFT-calculated bond lengths differ for the C-F bonds?

  • Crystal Packing Effects : Intermolecular forces in the solid state shorten bonds vs. gas-phase DFT.
  • Thermal Motion : High ADPs (atomic displacement parameters) in X-ray data inflate bond length uncertainties. Refine using SHELXL’s RIGU restraints .

Application-Oriented Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Analog Synthesis : Replace pyridine with other heterocycles (e.g., thiazole) or modify fluorine positions.
  • Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with targets like enzymes or receptors.
  • Metabolic Profiling : Incubate with liver microsomes to assess stability, referencing protocols for fluorinated HIV inhibitors .

Methodological Tables

Property Method Reference Compound
Boiling PointGas Chromatography (GC)3,5-Difluorobenzyl alcohol
Enantiomeric ExcessChiral HPLC(R)-2-(3,5-Difluorophenyl)pyrrolidine
Crystal Structure RefinementSHELXL (TWIN/PART commands)HIV CA protein co-crystals

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